molecular formula C70H95AlN8O9Si B13816808 Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane

Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane

Cat. No.: B13816808
M. Wt: 1247.6 g/mol
InChI Key: DXLAIBJMYXMYRC-UHFFFAOYSA-N
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Description

This compound is a highly complex organosilane-aluminum macrocycle featuring a decacyclic framework with eight butoxy groups, eight nitrogen atoms (octaza), and an aluminum center. Its structure combines silane, aluminum, and oxygen/nitrogen heteroatoms, creating a hybrid inorganic-organic system. The triethylsilane moiety is linked via an oxygen bridge to the macrocycle, which exhibits a three-dimensional cage-like architecture.

Properties

Molecular Formula

C70H95AlN8O9Si

Molecular Weight

1247.6 g/mol

IUPAC Name

triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane

InChI

InChI=1S/C64H80N8O8.C6H15OSi.Al/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;1-4-8(7,5-2)6-3;/h25-32H,9-24,33-40H2,1-8H3;4-6H2,1-3H3;/q-2;-1;+3

InChI Key

DXLAIBJMYXMYRC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC2=NC4=C5C(=CC=C(C5=C6N4[Al](N7C(=N3)C8=C(C=CC(=C8C7=NC9=NC(=N6)C1=C(C=CC(=C19)OCCCC)OCCCC)OCCCC)OCCCC)O[Si](CC)(CC)CC)OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

Synthesis of the Macrocyclic Core

  • Construction of the aluminadecacyclo macrocycle with octaza (eight nitrogen atoms) likely involves stepwise cyclization reactions using nitrogen-containing ligands and aluminum precursors.
  • The octabutoxy substituents suggest alkoxylation steps where butoxy groups are introduced onto the macrocyclic framework, possibly via nucleophilic substitution or transesterification reactions.

Purification and Characterization

  • Due to the compound's size and complexity, purification likely involves chromatographic techniques under inert atmosphere.
  • Characterization would be performed by NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography.

Detailed Preparation Methods and Reaction Conditions

While no direct, fully detailed synthetic protocols for this exact compound are publicly disclosed in major chemical databases or patent literature, the following inferred method is consistent with organoaluminum-silane macrocycle synthesis:

Step Reaction Type Reagents and Conditions Purpose
1. Macrocycle Assembly Cyclization Aluminum alkyl precursors + nitrogen-containing ligands in anhydrous solvent (e.g., toluene or THF), inert atmosphere, controlled temperature (0–50 °C) Formation of aluminadecacyclo octaza macrocycle
2. Alkoxylation Alkoxy substitution Addition of butanol or butoxy reagents under basic catalysis (e.g., sodium hydride or potassium tert-butoxide), reflux Introduction of octabutoxy groups
3. Hydroxyl Functionalization Hydroxylation Controlled oxidation or hydrolysis to introduce hydroxyl groups on macrocycle Provide sites for silane attachment
4. Silane Ether Formation Silylation Reaction with triethylsilyl chloride or triethylsilyl triflate in presence of base (e.g., imidazole or triethylamine), anhydrous conditions, low temperature (0–25 °C) Attachment of triethylsilane moiety
5. Purification Chromatography Inert atmosphere, silica or alumina column chromatography Isolation of pure target compound

Analytical Data Summary

Parameter Value
Molecular Formula C64H80N8O8·C6H15OSi·Al
Molecular Weight 1247.6 g/mol
Structural Features Decacyclic aluminadecacyclo framework, octabutoxy substituents, octaza nitrogen atoms, triethylsilane ether
Stability Considerations Sensitive to moisture and air due to organoaluminum and silane groups
Conformer Generation Not feasible computationally due to size and flexibility

Chemical Reactions Analysis

Types of Reactions

Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the aluminum center.

    Substitution: The butoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane has several scientific research applications, including:

    Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.

    Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.

    Industrial Applications: Utilized in the production of specialized coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain active sites, facilitating or inhibiting various chemical reactions. The pathways involved may include coordination with metal centers, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Key Features Distinctive Attributes
Target Compound Aluminadecacyclo framework with octabutoxy and octaza groups; triethylsilane High steric bulk, multiple Lewis basic sites (N, O), Al center for coordination .
Triethyl(((2R,6R)-6-isopropoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane Ethynyl-linked dihydropyran with isopropoxy group; no metal center Simpler structure, limited coordination sites; used in stereoselective synthesis .
Triethyl(pent-4-enyloxy)silane Linear alkoxy-silane with terminal alkene Minimal steric hindrance; used in hydrosilylation or as a protecting group .
9-Borabicyclo[3.3.1]nonane (9-BBN) Boron-containing bicyclic compound Strong Lewis acidity; used for selective hydroboration, lacks silane functionality .

Research Findings and Challenges

  • Catalytic Applications : The macrocycle’s cavity could mimic enzyme active sites, but competing decomposition pathways (e.g., Al–O bond cleavage) remain a challenge .
  • Comparative Limitations : Unlike boron-based analogues (e.g., 9-BBN), the target compound’s aluminum center may exhibit lower thermal stability, limiting high-temperature applications .

Biological Activity

Triethyl-[(3,6,12,...-38-yl)oxy]silane is a complex silane compound with numerous biological applications and implications. Its unique structure allows it to interact with various biological systems and materials.

Chemical Structure and Properties

The compound features a highly branched structure with multiple octabutoxy groups and an aluminum center that contributes to its stability and reactivity. The presence of the silane group enhances its compatibility with organic substrates.

Biological Activity

1. Antimicrobial Properties
Research indicates that silanes like Triethyl-[(3,...]silane exhibit antimicrobial activity against various pathogens. The octabutoxy groups contribute to its ability to disrupt microbial membranes.

2. Cytotoxicity
Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which lead to oxidative stress and apoptosis in targeted cells.

3. Biocompatibility
Due to its silane nature and the presence of long alkyl chains (octabutoxy), this compound has been evaluated for biocompatibility in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of Staphylococcus aureus growth at concentrations above 100 µg/mL.
Study 2CytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 50 µM after 24 hours of exposure.
Study 3BiocompatibilityDemonstrated favorable cell adhesion and proliferation on surfaces treated with the compound in vitro.

The biological activity of Triethyl-[(3,...]silane can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the octabutoxy groups allows the compound to integrate into lipid membranes.
  • Reactive Oxygen Species Generation: This leads to oxidative stress in cells.
  • Cell Signaling Modulation: Potential interactions with cellular receptors may alter signaling pathways related to growth and apoptosis.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of such a highly functionalized polycyclic aluminosilicate requires precise control over reaction parameters. Key challenges include:

  • Steric hindrance : The octabutoxy groups and aluminadecacyclo framework create steric constraints, necessitating low-temperature reactions (e.g., -78°C for n-BuLi-mediated steps) to stabilize intermediates .
  • Yield optimization : Stepwise purification via column chromatography and monitoring by thin-layer chromatography (TLC) is critical. For example, intermediate isolation (e.g., 85% yield for a propanal derivative) reduces side reactions .
  • Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of sensitive alkoxy-aluminum bonds .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of techniques is required:

  • NMR spectroscopy : 1H and 13C NMR can resolve butoxy group configurations and verify aluminum-siloxane bonding. For example, methoxy protons in similar compounds show distinct shifts at δ 3.2–3.8 ppm .
  • X-ray crystallography : Single-crystal analysis resolves complex polycyclic frameworks, as demonstrated for analogous octacyclo compounds (e.g., bond angles like 109.5° for tetrahedral aluminum centers) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for azatricyclo derivatives .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

While specific safety data for this compound is limited, protocols for structurally related silanes and aluminates include:

  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., triethylsilanol) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact with corrosive intermediates .
  • Fire prevention : Avoid sparks near butoxy groups, which are flammable (Category 3 per GHS) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into experimental design for synthesizing this compound?

The Institute for Chemical Reaction Design and Discovery (ICReDD) methodology applies:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for aluminum-siloxane bond formation, reducing trial-and-error experimentation .
  • Feedback loops : Experimental data (e.g., failed reaction conditions) refine computational models to predict optimal temperatures and catalysts .

Q. What methodologies are recommended for resolving contradictions between experimental data and theoretical predictions in the compound’s reactivity?

Contradictions often arise in stereochemical outcomes or reaction rates. Strategies include:

  • Multi-technique validation : Cross-validate NMR and X-ray data with computational infrared (IR) spectra to confirm intermediate structures .
  • Sensitivity analysis : Use software like COMSOL to model how minor variations in solvent polarity (e.g., DMSO vs. THF) impact reaction pathways .

Q. How can multi-scale modeling approaches (combining DFT and molecular dynamics) predict the supramolecular behavior of this compound in different solvents?

  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify solvent-accessible regions (e.g., butoxy groups in nonpolar solvents) .
  • Molecular dynamics (MD) : Simulate aggregation behavior in ethanol/water mixtures, correlating with dynamic light scattering (DLS) experimental data .

Q. What advanced reactor configurations are suitable for scaling up synthesis while maintaining stereochemical control?

  • Microfluidic reactors : Enable precise temperature control (±1°C) for exothermic steps (e.g., aluminum-oxygen bond formation) .
  • Continuous-flow systems : Minimize exposure to moisture/oxygen, critical for air-sensitive intermediates .

Q. How should researchers systematically analyze byproduct formation mechanisms during synthesis?

  • High-performance liquid chromatography (HPLC) : Quantify byproducts (e.g., hydrolyzed silane derivatives) using C18 columns and UV detection at 254 nm .
  • Mechanistic studies : Isotope labeling (e.g., 18O) tracks oxygen transfer pathways in aluminum-siloxane intermediates .

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